molecular formula C7H13NO2 B13080928 Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13080928
M. Wt: 143.18 g/mol
InChI Key: VWOPRZFAJNBQOP-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a cyclopropane ring substituted with an aminomethyl group and a methyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 1-aminocyclopropanecarboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction proceeds under mild conditions and yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a methyl ester group on a cyclopropane ring makes it a versatile and valuable compound for various applications.

Biological Activity

Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with an amino group and a carboxylate moiety. This unique structure contributes to significant ring strain, which influences its reactivity and interactions with biological targets.

Property Description
Molecular Formula C₇H₁₃NO₂
Molecular Weight Approximately 143.19 g/mol
Structural Features Cyclopropane ring, amino group, carboxylate group

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or activator, modulating various biochemical pathways:

  • Enzyme Inhibition: The compound's structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity, which can affect metabolic processes.
  • Receptor Binding: It may bind to biological receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies:
    • A study demonstrated that the compound inhibited proliferation in human lung adenocarcinoma cells (A549) with an IC50 value indicating significant cytotoxicity. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation.
  • Enzyme Interaction Studies:
    • Research indicated that the compound interacts with key metabolic enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
  • Synthesis and Derivative Studies:
    • Various synthetic routes have been explored to enhance the biological activity of this compound through structural modifications. Derivatives have shown improved binding affinities towards specific targets.

Future Directions

The unique structural characteristics of this compound position it as a candidate for further exploration in drug discovery and development. Future research should focus on:

  • In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Insights: Detailed studies on the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) Analyses: To optimize derivatives for enhanced potency and selectivity.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-7(5,4-8)6(9)10-2/h5H,3-4,8H2,1-2H3

InChI Key

VWOPRZFAJNBQOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CN)C(=O)OC

Origin of Product

United States

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